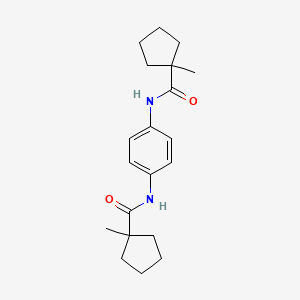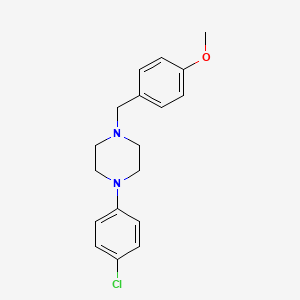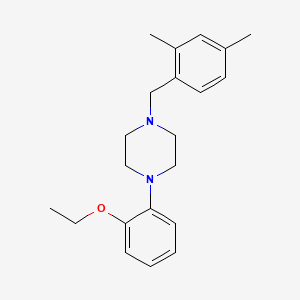
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BDCC, is a chemical compound that has been widely studied for its potential therapeutic applications. BDCC belongs to the class of compounds known as benzodioxines, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been suggested that N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt pathway, the MAPK/ERK pathway, and the NF-κB pathway. N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to exhibit various biochemical and physiological effects such as anti-cancer, anti-inflammatory, and neuroprotective activities. N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to exhibit antioxidant activity and to inhibit the production of reactive oxygen species (ROS).
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its high purity and stability. N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to further investigate its anti-cancer activity and to explore its potential as a chemotherapeutic agent. Another direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore the potential of N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide as an anti-inflammatory agent and to investigate its mechanism of action in more detail.
Synthesis Methods
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized by reacting 2-chlorobenzylamine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Scientific Research Applications
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroprotection, N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to protect against neurotoxicity induced by oxidative stress and glutamate toxicity. In anti-inflammatory activity, N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-13-4-2-1-3-12(13)10-18-16(19)11-5-6-14-15(9-11)21-8-7-20-14/h1-6,9H,7-8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCJUBPTIQEBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5886646.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)

![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)

![4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol](/img/structure/B5886696.png)
![N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5886702.png)

![4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886712.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886734.png)

